molecular formula C17H14N2OS B12271086 (3Z)-1-methyl-3-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one

(3Z)-1-methyl-3-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B12271086
M. Wt: 294.4 g/mol
InChI Key: NDMJJMKWGIEUNF-ICFOKQHNSA-N
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Description

1-methyl-3-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1H-indol-2-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining indole and benzothiazole moieties, which are known for their significant biological and chemical properties

Preparation Methods

The synthesis of 1-methyl-3-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1H-indol-2-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzothiazole with an appropriate indole derivative under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different properties.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with others, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-methyl-3-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1H-indol-2-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound has shown potential in biological assays, particularly in studying enzyme interactions and cellular processes.

    Medicine: Research has indicated its potential as a therapeutic agent due to its biological activity.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Compared to other similar compounds, 1-methyl-3-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1H-indol-2-one stands out due to its unique combination of indole and benzothiazole moieties. Similar compounds include:

Properties

Molecular Formula

C17H14N2OS

Molecular Weight

294.4 g/mol

IUPAC Name

(3Z)-1-methyl-3-(3-methyl-1,3-benzothiazol-2-ylidene)indol-2-one

InChI

InChI=1S/C17H14N2OS/c1-18-12-8-4-3-7-11(12)15(16(18)20)17-19(2)13-9-5-6-10-14(13)21-17/h3-10H,1-2H3/b17-15-

InChI Key

NDMJJMKWGIEUNF-ICFOKQHNSA-N

Isomeric SMILES

CN\1C2=CC=CC=C2S/C1=C\3/C4=CC=CC=C4N(C3=O)C

Canonical SMILES

CN1C2=CC=CC=C2SC1=C3C4=CC=CC=C4N(C3=O)C

Origin of Product

United States

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